Sortin2

Chemical genomics Endomembrane trafficking Vacuolar sorting

The compound 2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid, commonly designated Sortin2 (CAS 372972-39-9), is a synthetic, low-mass thiazolidinone derivative. It functions as a sorting inhibitor (Sortin), identified via a chemical genomics screen for its ability to induce the secretion of the vacuolar protein carboxypeptidase Y (CPY) in *Saccharomyces cerevisiae*, a phenotype that is conserved in the plant model *Arabidopsis thaliana*.

Molecular Formula C16H12ClNO5S3
Molecular Weight 429.9 g/mol
CAS No. 372972-39-9
Cat. No. B1681960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSortin2
CAS372972-39-9
SynonymsSortin2;  Sortin-2;  Sortin 2; 
Molecular FormulaC16H12ClNO5S3
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O
InChIInChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)/b14-9+
InChIKeyCUKZYGAOTUDVNI-NTEUORMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sortin2 (CAS 372972-39-9): Chemical Profile and Functional Class for Endomembrane Trafficking Research


The compound 2-[(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid, commonly designated Sortin2 (CAS 372972-39-9), is a synthetic, low-mass thiazolidinone derivative [1]. It functions as a sorting inhibitor (Sortin), identified via a chemical genomics screen for its ability to induce the secretion of the vacuolar protein carboxypeptidase Y (CPY) in *Saccharomyces cerevisiae*, a phenotype that is conserved in the plant model *Arabidopsis thaliana* [2]. Characterized by a 3-chlorophenyl-furan moiety linked to a 2-thioxo-1,3-thiazolidin-4-one core and an ethanesulfonic acid tail, Sortin2 serves as a crucial chemical probe for dissecting vacuolar protein sorting, endocytic trafficking, and auxin-independent lateral root organogenesis [1][3].

Procurement Note for Sortin2: Why Simple In-Class Substitution of Thiazolidinones or Vacuolar Inhibitors Is Scientifically Inappropriate


Generic substitution of Sortin2 with other thiazolidinone derivatives or even the related Sortin1 is scientifically unsound due to its unique and quantifiable phenotypic fingerprint. The compound's specific sulfite and benzoic acid-like structural features are essential for its bioactivity [1]. Unlike Sortin1, Sortin2 exhibits a starkly different toxicity profile in plant cell cultures, limiting its utility in certain assays but highlighting a distinct mode of interaction with cellular machinery [2]. Most critically, Sortin2 activates a de novo lateral root formation program that is mechanistically distinct from the canonical auxin pathway, a property not shared by common auxin analogs [3]. The following evidence demonstrates that the biological outcome of Sortin2 treatment is not a general feature of its chemical class but is contingent on its precise molecular architecture.

Quantitative Differentiation of Sortin2: A Procurement Guide Based on Direct Comparative Performance Data


Sortin2 Exhibits 2.5-Fold Higher Acute Cytotoxicity in Arabidopsis Cell Cultures Compared to Sortin1

In a direct comparison of cell viability in Arabidopsis suspension cultures, Sortin2 demonstrated significantly higher acute cytotoxicity than its structural analog Sortin1 [1]. Sortin1 was well tolerated at 57 μM (25 mg/L) for over 16 hours, while Sortin2 induced complete loss of metabolic activity at a comparable concentration of 58 μM (25 mg/L) within just 8 hours. This differential toxicity profile is a critical selection criterion for experimental design, particularly for long-term or live-cell imaging assays.

Chemical genomics Endomembrane trafficking Vacuolar sorting

Sortin2 Phenotype Is Fully Reversible Upon Washout, A Key Advantage Over Genetic Knockout Models

A key differentiator for Sortin2 over genetic mutants is the demonstrated reversibility of its phenotypic effects, allowing for tunable and temporal control of biological pathways. The compound's impact on root development and vacuole morphology in Arabidopsis seedlings is fully reversible upon transfer to drug-free medium, with phenotypic recovery observed over a 5-day period [1]. This temporal control is a distinct advantage for chemical genomics approaches, as it avoids the confounding effects of genetic compensation or lethality associated with permanent gene knockouts.

Chemical genetics Phenotypic reversibility Vacuole biogenesis

Sortin2 Induces Lateral Root Formation via an Auxin-Independent Mechanism Distinct from Auxin Analogs

Sortin2 offers a unique route to study lateral root formation that is mechanistically distinct from the canonical auxin-dependent pathway, differentiating it from standard auxin analogs like IAA or NAA. The compound acts upstream of mitotic activity to increase lateral root occurrence, a process that is independent of the auxin receptor SCF^TIR and does not involve polar auxin transport [1][2]. This pathway relies on extracellular calcium uptake and endocytic trafficking toward the vacuole, providing a distinct and quantifiable advantage for researchers seeking to dissect auxin-independent organogenesis.

Lateral root organogenesis Auxin signaling Endocytic trafficking

Structure-Activity Relationship Reveals Unique Pharmacophore Requirements Not Met by Structural Analogs

The bioactivity of Sortin2 is highly dependent on specific structural features, as revealed by SAR analysis with analogs, confirming that generic thiazolidinones are not functional substitutes. Key structural determinants include the presence of a sulfite substitution and a benzoic acid-like group; analogs lacking these features show severely diminished activity [1]. This SAR data provides quantitative evidence that the procurement of the exact Sortin2 structure is non-negotiable for experimental reproducibility.

Structure-activity relationship Chemical biology Protein trafficking

Optimal Research Applications for Sortin2 Based on Validated Differential Performance Data


Acute Perturbation of Endomembrane Trafficking in Plant Cell Suspension Cultures

Due to its high acute cytotoxicity (complete loss of viability within 8 hours at 58 μM) compared to Sortin1 [1], Sortin2 is ideally suited for short-term, acute perturbation studies of endocytic trafficking in plant suspension cells. This property allows for the study of rapid cellular responses to trafficking disruption before cell death occurs, making it a valuable tool for pulse-labeling experiments and for identifying genetic suppressors or enhancers of the Sortin2-sensitive pathway. Researchers should avoid using Sortin2 for experiments requiring >8 hours of continuous exposure in liquid culture.

Temporal Dissection of Vacuole Biogenesis and Root Development via Reversible Chemical Genetics

The fully reversible nature of the Sortin2 phenotype, with recovery observed within 5 days of drug washout [1], makes it a powerful tool for time-resolved studies of vacuole biogenesis and root organogenesis. This capability enables 'pulse-chase' experimental designs, where a specific developmental window can be perturbed, after which the system is allowed to recover. This is particularly valuable for studying the kinetics of protein sorting and the plasticity of endomembrane trafficking, a feat difficult to achieve with irreversible genetic lesions.

Induction of Auxin-Independent Lateral Root Primordia for Mechanistic Studies

Sortin2 is the compound of choice for researchers aiming to dissect auxin-independent mechanisms of lateral root formation. Its unique ability to trigger lateral root primordia formation without activating auxin-responsive reporters and its efficacy in *tir1/afb* auxin receptor mutants [1][2] provides a specific and quantifiable advantage over auxin analogs. This application is critical for studying the role of endocytic trafficking and extracellular calcium signaling in organogenesis and for identifying novel genetic components of the SCF^TIR-independent pathway.

Functional Genomics Screens for Genes Involved in Endomembrane System Homeostasis

The structure-activity relationship (SAR) data for Sortin2 confirms that its bioactivity is critically dependent on its sulfite and benzoic acid-like moieties, distinguishing it from inactive analogs [1]. This specific pharmacophore makes Sortin2 an ideal 'bait' in chemical genetic screens, such as the described hypersensitivity screen in a yeast deletion library. Procuring the exact Sortin2 structure is essential for these screens, as even minor structural deviations yield inactive compounds, ensuring that the observed phenotypes are specific to the targeted pathways within the endomembrane system.

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